bis(furan-2-yl)-1,3-thiazol-2-amine

描述

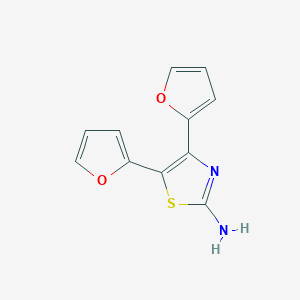

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-bis(furan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWXZBHBTDAGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368621 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722467-73-4 | |

| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(furan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

bis(furan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding furan and thiazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

科学研究应用

Anticancer Activity

Mechanisms of Action

Research indicates that bis(furan-2-yl)-1,3-thiazol-2-amine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from this scaffold have shown potent activity against human liver hepatocellular carcinoma (HepG2) and leukemia cell lines, with IC50 values indicating strong cytotoxicity .

Case Studies

A study synthesized a series of bis(furan-2-yl)-1,3-thiazol-2-amines and evaluated their anticancer properties. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. Notably, the presence of specific substituents on the thiazole ring enhanced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Antimicrobial Properties

Broad-Spectrum Activity

Bis(furan-2-yl)-1,3-thiazol-2-amines have been investigated for their antimicrobial properties against a range of pathogens. Studies have shown that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans and Aspergillus niger .

In Vitro Studies

In vitro evaluations revealed that derivatives of bis(furan-2-yl)-1,3-thiazol-2-amines exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, certain fluorinated derivatives displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Antioxidant Activity

Mechanisms and Benefits

The antioxidant properties of bis(furan-2-yl)-1,3-thiazol-2-amines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Experimental Evidence

Research has demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models. The antioxidant capacity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power tests. Results indicated that certain bis(furan-2-yl)-1,3-thiazol-2-amines possess strong antioxidant capabilities .

Summary Table of Applications

| Application | Activity Type | Target Pathogens/Cells | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxicity | HepG2, leukemia cells | Selective toxicity with IC50 values < 10 µM |

| Antimicrobial | Bactericidal/Fungicidal | S. aureus, E. coli, C. albicans | MIC values comparable to standard antibiotics |

| Antioxidant | Free radical scavenging | Cellular models | Significant reduction in oxidative stress markers |

作用机制

The mechanism of action of bis(furan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiazole rings allow for π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules .

相似化合物的比较

Structural and Functional Analogues

N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

- Structure : Features a benzyl-substituted thiazole with a dimethylfuramide group.

- Activity : High anticancer activity in vitro, attributed to the electron-withdrawing benzyl group enhancing cellular uptake .

N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine

- Structure : Thiazole substituted with a bulky trimethylphenyl group.

- Activity : Antifungal and antibacterial properties due to hydrophobic interactions with microbial membranes .

- Key Difference : The trimethylphenyl group increases lipophilicity compared to bis(furan-2-yl)-1,3-thiazol-2-amine, which may limit water solubility but enhance membrane penetration .

N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine

- Structure : Benzothiazole linked to a triazin-tetrahydrofuran hybrid.

- Key Difference : The fused triazin-thiazole system introduces conformational rigidity, contrasting with the planar thiazole-furan structure of this compound .

Key Observations :

生物活性

Introduction

Bis(furan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement of two furan rings attached to a thiazole moiety, which enhances its biological reactivity. The general structure can be represented as follows:

Synthetic Pathways

Various synthetic methods have been developed to obtain this compound and its derivatives. Common methods include:

- Condensation Reactions : Involving furan derivatives and thiazole precursors.

- Cyclization Techniques : Utilizing different reagents to facilitate the formation of the thiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating promising antibacterial effects. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | Range varies based on derivative |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. Various derivatives have shown cytotoxic effects against several cancer cell lines:

The structure-activity relationship (SAR) studies indicate that modifications in the furan or thiazole rings can significantly enhance cytotoxicity against cancer cells .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds derived from this compound have shown potential as inhibitors of enzymes such as α-glucosidase, which is crucial in glucose metabolism.

- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production in cancer cells, contributing to its cytotoxic effects .

Study 1: Antimicrobial Evaluation

In a recent study, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 8 μM against HepG2 cells, highlighting the importance of structural modifications in enhancing anticancer activity .

常见问题

Q. What synthetic strategies are optimal for preparing bis(furan-2-yl)-1,3-thiazol-2-amine with high yield and purity?

- Methodological Answer : The synthesis can be approached via cyclocondensation of furan-2-carbaldehyde derivatives with thiourea in the presence of iodine or acidic catalysts. For example, refluxing in ethanol or DMF at 80–100°C for 12–24 hours facilitates thiazole ring formation . Microwave-assisted synthesis (e.g., 150 W, 120°C, 1.5 hours) significantly reduces reaction time while maintaining yields comparable to conventional heating (68–70%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity.

Q. How can NMR and X-ray crystallography be integrated to confirm the structure of this compound?

- Methodological Answer : 1H NMR (DMSO-d6) should reveal characteristic signals: a singlet for the thiazole C5-H proton (~δ 7.8 ppm), doublets for furan protons (δ 6.3–7.4 ppm), and a broad peak for the NH2 group (~δ 5.5 ppm) . For crystallographic validation, grow single crystals via slow evaporation of a saturated acetonitrile solution. Use SHELXL for refinement, focusing on hydrogen bonding between the NH2 group and thiazole sulfur (e.g., N–H···S interactions). Compare experimental bond lengths/angles with DFT-optimized geometries to resolve ambiguities .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations using the B3LYP/6-31G(d) basis set to optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO). The Colle-Salvetti correlation-energy functional is recommended for accurate electron density analysis. Key outputs include:

Q. How can contradictory reaction yields in this compound synthesis be systematically analyzed?

- Methodological Answer : Discrepancies in yields (e.g., 50–70% under varying catalytic conditions ) may arise from:

- Catalyst efficiency : Screen Lewis acids (e.g., ZnCl2 vs. FeCl3) to identify optimal activity.

- Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization but may promote side reactions.

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine intermediates).

Employ Design of Experiments (DoE) to statistically isolate critical factors (temperature, catalyst loading) and optimize conditions .

Q. What strategies refine the hydrogen-bonding network analysis in this compound crystals?

- Methodological Answer : Use SHELXL to model hydrogen bonds (e.g., N–H···O/N/S interactions) from crystallographic data. Key steps:

- Assign anisotropic displacement parameters to non-H atoms.

- Apply restraints to NH2 group geometry to avoid overfitting.

- Generate Hirshfeld surfaces to visualize intermolecular interactions (e.g., furan π-stacking vs. thiazole hydrogen bonds) .

Compare with related thiazol-2-amine structures (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine ) to identify structural trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。